molecular formula C13H17ClN2O3S B5872629 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide

Cat. No. B5872629
M. Wt: 316.80 g/mol
InChI Key: KIWWIHBESBBRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide or CSPG is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CSPG is a potent inhibitor of several enzymes and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

Compounds derived from N2-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide have shown promising antimicrobial activity . For example, the 2- {4- [ (4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5 (4 H )-one exhibited antimicrobial activity against Gram-positive bacterial strains .

Antifungal Research

The compound and its derivatives have potential applications in antifungal research. This could be particularly useful in the development of new treatments for fungal infections.

Anticancer Activity

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide and its derivatives have been suggested to have potential anticancer activity. This opens up possibilities for the development of new cancer therapies.

Receptor Antagonist Development

The compound has potential applications in the development of receptor antagonists. Receptor antagonists are drugs that block the actions of a specific neurotransmitter or hormone, making them useful in treating a variety of conditions.

Antibiofilm Agents

Based on previous research on N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives as antimicrobial and antibiofilm agents, modifications in the structures of the target molecules have been made . This suggests potential use of N2-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide in the development of antibiofilm agents.

Toxicity Studies

The new compounds derived from N2-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide were assessed for their toxicity to aquatic crustacean Daphnia magna . This suggests potential applications in environmental toxicity studies.

These are just a few of the potential applications of N2-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide. It’s expected that many novel applications of this compound will be discovered in the future.

Mechanism of Action

Target of Action

Similar compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have been reported to exhibit antimicrobial activity .

Mode of Action

It’s worth noting that compounds with similar structures have shown antimicrobial activity against gram-positive bacterial strains .

Biochemical Pathways

Related compounds have been reported to inhibit the growth of certain bacterial strains , suggesting that they may interfere with essential biochemical pathways in these organisms.

Pharmacokinetics

The compound’s molecular formula is c8h8clno4s , which suggests that it is a relatively small molecule that could potentially be well-absorbed and distributed in the body.

Result of Action

Related compounds have demonstrated antimicrobial activity , suggesting that they may inhibit the growth of certain bacterial strains.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-10-5-7-12(8-6-10)20(18,19)15-9-13(17)16-11-3-1-2-4-11/h5-8,11,15H,1-4,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWWIHBESBBRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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